molecular formula C9H9NS B021588 2,7-Dimethyl-1,3-benzothiazole CAS No. 103440-72-8

2,7-Dimethyl-1,3-benzothiazole

Cat. No. B021588
M. Wt: 163.24 g/mol
InChI Key: SIWLOEHFEYDEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Dimethyl-1,3-benzothiazole is a heterocyclic compound that has a benzene ring fused with a thiazole ring. It is also known as DM-BT or benzothiazole-2,7-dimethyl. This compound has been widely studied for its various applications in the field of chemistry and biology.

Mechanism Of Action

The mechanism of action of 2,7-Dimethyl-1,3-benzothiazole is not well understood. However, it has been suggested that it may act as a radical scavenger and antioxidant. It has also been suggested that it may inhibit the activity of certain enzymes involved in oxidative stress.

Biochemical And Physiological Effects

2,7-Dimethyl-1,3-benzothiazole has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity and to protect cells from oxidative stress. It has also been shown to have anti-inflammatory activity and to inhibit the activity of certain enzymes involved in inflammation. In addition, it has been shown to have anticancer activity and to inhibit the growth of certain cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,7-Dimethyl-1,3-benzothiazole in lab experiments is its high solubility in organic solvents. This makes it easy to dissolve in various solvents and to use in different experiments. Another advantage is its low toxicity, which makes it safe to handle in the lab. However, one of the limitations of using 2,7-Dimethyl-1,3-benzothiazole is its high cost, which may limit its use in certain experiments.

Future Directions

There are many future directions for the study of 2,7-Dimethyl-1,3-benzothiazole. One direction is to further investigate its mechanism of action and its role in oxidative stress and inflammation. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases such as cancer and neurodegenerative disorders. In addition, more research can be done to explore its potential as a fluorescent probe for the detection of metal ions in biological samples. Finally, more studies can be done to explore its potential as a corrosion inhibitor for metals in various industrial applications.
Conclusion
In conclusion, 2,7-Dimethyl-1,3-benzothiazole is a heterocyclic compound that has been widely studied for its various applications in the field of chemistry and biology. It has been used as a building block for the synthesis of various organic compounds, as well as a fluorescent probe, corrosion inhibitor, and therapeutic agent. Its mechanism of action is not well understood, but it has been shown to have antioxidant, anti-inflammatory, and anticancer activity. As more research is done, it is likely that new applications for this compound will be discovered.

Synthesis Methods

There are various methods for the synthesis of 2,7-Dimethyl-1,3-benzothiazole. One of the most common methods is the condensation of o-phenylenediamine with methyl isothiocyanate. This reaction gives 2,7-Dimethyl-1,3-benzothiazole in good yield. Another method involves the reaction of 2-mercaptobenzoic acid with methylamine in the presence of a catalyst. This reaction also gives 2,7-Dimethyl-1,3-benzothiazole in good yield.

Scientific Research Applications

2,7-Dimethyl-1,3-benzothiazole has been extensively studied for its various applications in the field of chemistry and biology. It has been used as a building block for the synthesis of various organic compounds such as dyes, pharmaceuticals, and agrochemicals. It has also been used as a fluorescent probe for the detection of metal ions in biological samples. In addition, it has been used as a corrosion inhibitor for metals.

properties

IUPAC Name

2,7-dimethyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-6-4-3-5-8-9(6)11-7(2)10-8/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWLOEHFEYDEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00549762
Record name 2,7-Dimethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethyl-1,3-benzothiazole

CAS RN

103440-72-8
Record name 2,7-Dimethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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